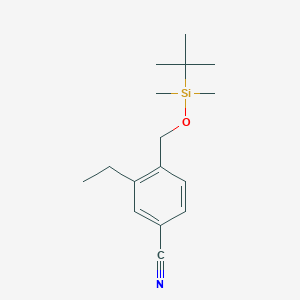

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile

CAS No.:

Cat. No.: VC15912308

Molecular Formula: C16H25NOSi

Molecular Weight: 275.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25NOSi |

|---|---|

| Molecular Weight | 275.46 g/mol |

| IUPAC Name | 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-ethylbenzonitrile |

| Standard InChI | InChI=1S/C16H25NOSi/c1-7-14-10-13(11-17)8-9-15(14)12-18-19(5,6)16(2,3)4/h8-10H,7,12H2,1-6H3 |

| Standard InChI Key | CCSRQNPOJUSRBP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=C1)C#N)CO[Si](C)(C)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s systematic name, 4-(((tert-butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile, reflects its benzyl backbone substituted at the 3-position with an ethyl group and at the 4-position with a TBS-protected hydroxymethyl group. The nitrile (-CN) functional group at the para position enhances its reactivity in nucleophilic additions and cycloadditions .

Table 1: Key Identifiers of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile

| Property | Value |

|---|---|

| CAS Registry Number | 138149-31-2 |

| Molecular Formula | C₁₇H₂₇NO₂Si |

| Molecular Weight | 305.49 g/mol |

| IUPAC Name | 4-{[(tert-Butyldimethylsilyl)oxy]methyl}-3-ethylbenzonitrile |

The TBS group (tert-butyldimethylsilyl) serves as a robust protecting moiety for hydroxyl groups, enabling selective reactions at other sites of the molecule .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile typically involves silylation of a precursor alcohol. A common approach includes:

-

Hydroxymethylation: Introducing a hydroxymethyl group at the 4-position of 3-ethylbenzonitrile.

-

Silylation: Protecting the hydroxymethyl group with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole .

Example Procedure:

A mixture of 4-(hydroxymethyl)-3-ethylbenzonitrile (1.0 equiv), TBSCl (1.2 equiv), and imidazole (2.0 equiv) in anhydrous dichloromethane is stirred under nitrogen at room temperature for 12 hours. The crude product is purified via flash chromatography (hexanes/ethyl acetate) to yield the TBS-protected derivative .

Electrochemical Applications

Recent advancements in electrochemical synthesis highlight the utility of benzylic substrates in cross-coupling reactions. For instance, benzylic C–H arylation using dicyanoarenes under electrolytic conditions has been demonstrated for analogous TBS-protected compounds . While direct evidence for this compound’s use in such reactions is limited, its structural similarity to substrates in published protocols suggests potential applicability .

Physicochemical Properties

Table 2: Stability Profile

| Condition | Reactivity |

|---|---|

| Aqueous Acid (pH < 3) | Nitrile hydrolysis to carboxylic acid |

| Aqueous Base (pH > 10) | Nitrile hydrolysis to amide |

| Anhydrous Environments | Stable; TBS group intact |

Applications in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The compound’s nitrile and protected alcohol functionalities make it a versatile building block. For example:

-

Nitrile Conversion: The -CN group can be reduced to amines or oxidized to carboxylic acids, enabling access to diverse pharmacophores.

-

Deprotection: Fluoride-based reagents (e.g., TBAF) cleave the TBS group, regenerating the hydroxymethyl group for further functionalization .

Material Science

Benzonitrile derivatives are explored in ligand design for metal-organic frameworks (MOFs) and photovoltaic materials. The ethyl and TBS groups may enhance solubility and modulate electronic properties .

Comparative Analysis with Analogues

Table 3: Comparison with Related TBS-Protected Benzonitriles

| Compound | CAS Number | Key Differences |

|---|---|---|

| 4-(TBS-oxymethyl)benzonitrile | 138149-31-2 | 3-Ethyl substituent |

| 4-(TBS-oxymethyl)-2-ethylbenzonitrile | N/A | Substituent position (2 vs. 3) |

| 4-(TBS-oxymethyl)-3-methylbenzonitrile | 142456-78-4 | Methyl vs. ethyl group |

The 3-ethyl substituent in 4-(((tert-butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile introduces steric bulk, potentially influencing reaction kinetics and regioselectivity compared to methyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume